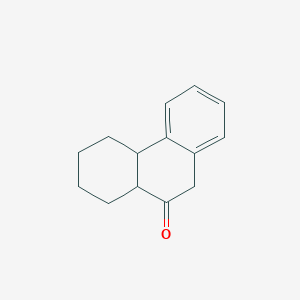
5,6,7,8,8a,10-hexahydro-4bH-phenanthren-9-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,6,7,8,8a,10-hexahydro-4bH-phenanthren-9-one is a chemical compound with a complex structure that belongs to the class of phenanthrene derivatives
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,7,8,8a,10-hexahydro-4bH-phenanthren-9-one typically involves multi-step organic reactions. One common method includes the hydrogenation of phenanthrene derivatives under high pressure and temperature conditions using a catalyst such as palladium on carbon. The reaction conditions must be carefully controlled to ensure the selective addition of hydrogen atoms to the desired positions on the phenanthrene ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale hydrogenation reactors where phenanthrene derivatives are subjected to hydrogen gas in the presence of a suitable catalyst. The process parameters, such as temperature, pressure, and catalyst concentration, are optimized to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
5,6,7,8,8a,10-hexahydro-4bH-phenanthren-9-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can further hydrogenate the compound, potentially leading to fully saturated derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the phenanthrene core, altering its chemical properties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Fully saturated phenanthrene derivatives.
Substitution: Halogenated phenanthrene derivatives.
Applications De Recherche Scientifique
5,6,7,8,8a,10-hexahydro-4bH-phenanthren-9-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 5,6,7,8,8a,10-hexahydro-4bH-phenanthren-9-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenanthrene: The parent compound with a similar core structure but lacking the hexahydro configuration.
1,2,3,4-tetrahydrophenanthrene: A partially hydrogenated derivative with fewer hydrogen atoms added.
9,10-dihydrophenanthrene: Another partially hydrogenated derivative with hydrogen atoms added at different positions.
Uniqueness
5,6,7,8,8a,10-hexahydro-4bH-phenanthren-9-one is unique due to its specific hexahydro configuration, which imparts distinct chemical and physical properties compared to other phenanthrene derivatives. This uniqueness makes it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
19634-95-8 |
|---|---|
Formule moléculaire |
C14H16O |
Poids moléculaire |
200.28 g/mol |
Nom IUPAC |
5,6,7,8,8a,10-hexahydro-4bH-phenanthren-9-one |
InChI |
InChI=1S/C14H16O/c15-14-9-10-5-1-2-6-11(10)12-7-3-4-8-13(12)14/h1-2,5-6,12-13H,3-4,7-9H2 |
Clé InChI |
RHJQPGUUNSNZJR-UHFFFAOYSA-N |
SMILES canonique |
C1CCC2C(C1)C(=O)CC3=CC=CC=C23 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















